Oclacitinib maleate is a synthetic molecule used in scientific research to investigate its effects on inflammatory and pruritic pathways. [] It is classified as a Janus kinase (JAK) inhibitor, specifically targeting JAK1. [] Oclacitinib is a valuable tool for researchers exploring the role of JAK1 and associated cytokines in various biological processes.
Oclacitinib exerts its effects by selectively inhibiting JAK1, a key enzyme involved in intracellular signaling pathways activated by various cytokines. [] By inhibiting JAK1, Oclacitinib disrupts the function of cytokines that rely on this enzyme for signal transduction. [] Notably, Oclacitinib demonstrates potent inhibition of cytokines implicated in allergic and inflammatory responses, including IL-2, IL-4, IL-6, IL-13, and the pruritogenic cytokine IL-31. [] Its selective inhibition of JAK1, while sparing other JAK family members and a wide array of non-JAK kinases, underscores its targeted therapeutic approach. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2